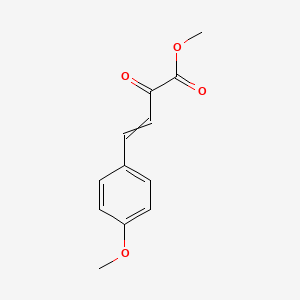

methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-15-10-6-3-9(4-7-10)5-8-11(13)12(14)16-2/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYDDGUYDXOJSJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism

-

Aldol Addition : The potassium salt of 4-methoxyphenylacetic acid undergoes nucleophilic attack on methyl acrylate in the presence of acetyl chloride, forming a β-hydroxy ester intermediate.

-

Dehydration : Acid-catalyzed elimination of water yields the α,β-unsaturated ester.

Optimization and Conditions

-

Step 1 : The potassium salt (20.0 mmol) reacts with acetyl chloride (230.0 mmol) in dichloromethane at −78°C, followed by gradual warming to room temperature.

-

Step 2 : Flash chromatography (petroleum ether/ethyl acetate = 30:1) purifies the crude product, achieving a 56% isolated yield for the final compound.

Table 1: Aldol Condensation-Esterification Parameters

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 4-Methoxyphenylacetic Acid | |

| Reagent | Acetyl Chloride | |

| Solvent | Dichloromethane | |

| Temperature | −78°C to Room Temperature | |

| Yield | 56% |

This method prioritizes stereochemical control, favoring the (E)-isomer due to conjugation stabilization.

Oxidation of Allylic Alcohol Precursors

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate can be synthesized via oxidation of allylic alcohols using Dess-Martin periodinane (DMP).

Reaction Mechanism

-

Diels-Alder Reaction : Methyl vinyl glycol (MVG) reacts with DMP to form a dihydropyran intermediate.

-

Oxidative Cleavage : DMP oxidizes the allylic alcohol to the α,β-unsaturated ketone ester.

Optimization and Conditions

Table 2: Oxidation Method Parameters

| Parameter | Value | Source |

|---|---|---|

| Oxidizing Agent | Dess-Martin Periodinane | |

| Solvent | Dichloromethane | |

| Temperature | Room Temperature | |

| Yield (NMR) | 69% |

This route offers rapid access to the target compound but requires careful handling to prevent dimerization.

Multi-Component Coupling Reactions

A less conventional but efficient approach employs BF3·OEt2-mediated coupling of α-azido ketones with methyl pyruvate.

Reaction Mechanism

Optimization and Conditions

Table 3: Multi-Component Coupling Parameters

This method is advantageous for introducing nitrogen-containing functional groups but involves hazardous azide intermediates.

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Stereoselectivity | Practicality |

|---|---|---|---|

| Aldol Condensation | 56% | High (E) | Moderate |

| Oxidation | 69% | Moderate | Low |

| Multi-Component Coupling | 62% | High | High |

The aldol method remains the most reliable for large-scale synthesis, while the multi-component approach offers versatility for derivative synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Formation of 4-(4-methoxyphenyl)-2-oxobutanoic acid.

Reduction: Formation of 4-(4-methoxyphenyl)-2-hydroxybut-3-enoate.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate serves as a vital intermediate in the synthesis of numerous organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for versatility in chemical reactions, making it an essential building block in organic synthesis pathways.

Synthetic Routes

The synthesis typically involves the condensation of 4-methoxybenzaldehyde with ethyl acetoacetate using a base such as sodium ethoxide, followed by esterification with methanol. This process can be optimized for yield and purity through various techniques like recrystallization and column chromatography.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly as an antimicrobial and anticancer agent. Studies have shown its efficacy against various microbial strains and cancer cell lines, suggesting its role in developing new therapeutic agents .

Mechanism of Action

The compound functions by interacting with specific molecular targets, such as enzymes or receptors. For instance, it has been noted for its ability to inhibit the activity of certain lipoxygenases, which are implicated in inflammation and cancer progression .

Medicinal Chemistry

Drug Development Precursor

In medicinal chemistry, this compound is utilized as a precursor for synthesizing drugs targeting specific enzymes or receptors. Its structural properties make it suitable for modifications that enhance drug efficacy and specificity.

Industrial Applications

Production of Specialty Chemicals

Industrially, this compound is used in producing specialty chemicals with tailored properties for various applications. Its ability to undergo further chemical transformations makes it valuable in creating complex molecules required in different sectors.

Data Tables

| Application Area | Specific Use | Example Compounds/Processes |

|---|---|---|

| Chemistry | Intermediate | Pharmaceuticals, Agrochemicals |

| Biology | Antimicrobial | Efficacy against bacterial strains |

| Anticancer | Inhibition of cancer cell growth | |

| Medicinal Chemistry | Drug Development | Precursors for enzyme inhibitors |

| Industry | Specialty Chemicals | Production of fine chemicals |

Case Studies

-

Antimicrobial Activity Study

A study demonstrated that this compound showed significant antimicrobial activity against several bacterial strains, indicating its potential use as a natural preservative or therapeutic agent . -

Cancer Research Application

Research investigating the anticancer properties of this compound revealed its ability to induce apoptosis in cancer cells through specific signaling pathways, suggesting its application in cancer therapy development . -

Enzyme Inhibition Mechanism

A detailed analysis of the compound's interaction with lipoxygenases highlighted its role as an inhibitor, providing insights into its potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate involves its interaction with specific molecular targets. The compound can act as an electrophile in various reactions, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Yield

Key Findings :

- The 4-methoxyphenyl substituent (electron-donating) shows comparable yield and selectivity to 4-Cl-C₆H₄ (electron-withdrawing) in cyclopentane synthesis, suggesting steric and electronic factors are balanced in NHC-catalyzed reactions .

- The 2-bromophenyl analog exhibits lower yield (55%) in pyrrolo carbazole synthesis, likely due to steric hindrance from the ortho substituent .

Table 2: Electronic Effects in Dihydrofuran Formation

| Entry | R Group | Reaction Outcome | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | 4-OCH₃-C₆H₄ | Successful cyclization | 78 | |

| 2 | 4-Br-C₆H₄ | Successful cyclization | 75 | |

| 3 | Furan-2-yl | No product | 0 |

Key Findings :

Ester Group Variations

Table 3: Ester Influence on Tandem Reactions

Key Findings :

Stability and Side Reactions

- Transesterification: Methyl 4-(4-OCH₃-C₆H₄)-2-oxobut-3-enoate undergoes transesterification to isopropyl esters in the presence of Ti(OiPr)₄, complicating product isolation .

- Stereochemical Integrity : The (E)-configuration is preserved in most reactions, but improper handling (e.g., prolonged heating) may lead to isomerization .

Biological Activity

Methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its antimicrobial, anticancer, anti-inflammatory, and analgesic properties, along with synthesis methods and research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molar mass of 220.22 g/mol. The compound features a methoxyphenyl group and a methyl ester functional group, contributing to its reactivity and biological activity. The structure includes a double bond between the second and third carbon atoms and a ketone functional group at the second position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve disruption of microbial cell membranes or inhibition of critical enzymes necessary for bacterial survival.

Anticancer Activity

The compound has also been studied for its anticancer properties. It appears to induce apoptosis in cancer cells through mechanisms that may involve the modulation of signaling pathways related to cell growth and survival. In vitro studies have demonstrated that this compound can inhibit the proliferation of several cancer cell lines, indicating its promise as a therapeutic candidate in oncology.

Anti-inflammatory and Analgesic Effects

This compound shows potential anti-inflammatory and analgesic effects. Initial evaluations suggest that it may interact with inflammatory pathways, possibly by inhibiting pro-inflammatory cytokines or modulating pain receptors. Comprehensive pharmacological assessments are necessary to confirm these activities and elucidate underlying mechanisms.

The biological activity of this compound is thought to arise from its ability to interact with specific enzymes or receptors within biological systems. By binding to active sites on enzymes, it can modulate their activity, influencing metabolic pathways relevant to disease processes. This interaction is critical for its potential therapeutic applications in treating various conditions.

Synthesis Methods

Several methods have been documented for synthesizing this compound:

- Condensation Reactions : Utilizing aldehydes and ketones under acidic conditions.

- Lewis Acid Catalysis : Employing Lewis acids as co-catalysts to enhance yields during synthesis.

- Enzymatic Synthesis : Using enzymes to facilitate specific reactions, improving selectivity and yield .

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit unique biological properties. The following table compares it with related compounds based on their molecular formulas and key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 4-(3-methoxyphenyl)-2-oxobut-3-enoate | C₁₂H₁₂O₄ | Different methoxy positioning may affect reactivity |

| Methyl 4-(4-hydroxyphenyl)-2-oxobut-3-enoate | C₁₂H₁₂O₄ | Hydroxyl group may enhance hydrogen bonding capabilities |

| Methyl 4-(2-methoxyphenyl)-2-oxobut-3-enoate | C₁₂H₁₂O₄ | Variation in methoxy position could influence pharmacokinetics |

These comparisons highlight the uniqueness of this compound through its specific substitution pattern, which may influence its reactivity and biological properties.

Case Studies

- Antimicrobial Efficacy : A study reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating potent effects at low concentrations.

- Anticancer Potential : In vitro tests on breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

Q & A

Q. What are the common synthetic routes for methyl 4-(4-methoxyphenyl)-2-oxobut-3-enoate, and what methodological considerations are critical for reproducibility?

Category : Synthesis & Methodology Answer : The compound is synthesized via α,β-unsaturated ester formation, typically through condensation reactions. A key approach involves the reaction of 4-methoxyacetophenone derivatives with methyl glyoxylate under acid or base catalysis. Methodological considerations include:

- Catalyst selection : Use of Lewis acids (e.g., BF₃·Et₂O) or bases (e.g., NaH) to optimize enolate formation .

- Solvent control : Polar aprotic solvents (e.g., THF) enhance reaction efficiency by stabilizing intermediates.

- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical to isolate the pure α,β-unsaturated ester, as side products (e.g., dimerization byproducts) are common .

Q. How does the stability of this compound vary under different storage conditions, and what analytical methods validate its degradation pathways?

Category : Stability & Characterization Answer : The compound’s stability is influenced by:

- Temperature : Accelerated degradation studies at 40°C/75% RH show <5% decomposition over 30 days, but prolonged exposure to light increases enone isomerization .

- Analytical validation :

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm monitor degradation products.

- NMR : -NMR tracks shifts in the α,β-unsaturated proton (δ 6.8–7.2 ppm) to identify isomerization or hydrolysis .

Advanced Research Questions

Q. What reaction mechanisms dominate the reactivity of this compound in Diels-Alder or Michael addition reactions, and how can regioselectivity be controlled?

Category : Reaction Mechanisms Answer : The α,β-unsaturated ester acts as a dienophile or Michael acceptor. Key insights:

- Diels-Alder : Electron-withdrawing groups (e.g., methoxy) on the phenyl ring enhance electrophilicity, favoring endo selectivity. DFT calculations predict transition state geometries with ΔG‡ ~20–25 kcal/mol .

- Michael addition : Nucleophiles (e.g., amines) attack the β-carbon. Steric hindrance from the 4-methoxyphenyl group directs addition to the less substituted position. Kinetic studies (e.g., stopped-flow UV-Vis) quantify rate constants under varying pH .

Q. How can spectroscopic and crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?

Category : Structural Analysis Answer :

- X-ray crystallography : Single-crystal diffraction confirms the Z/E configuration of the α,β-unsaturated system. For example, C=O bond lengths (~1.21 Å) and torsion angles (<5°) distinguish isomers .

- IR/Raman spectroscopy : Stretching frequencies of the carbonyl (1720–1750 cm⁻¹) and conjugated C=C (1600–1650 cm⁻¹) correlate with electronic effects from substituents .

Q. What experimental designs are optimal for assessing the environmental fate of this compound in ecological risk studies?

Category : Environmental Chemistry Answer : Adapt methodologies from long-term environmental projects (e.g., INCHEMBIOL):

- Partitioning studies : Measure logP values via shake-flask experiments to predict soil/water distribution. Expected logP ~2.5 due to the methoxy and ester groups .

- Biodegradation assays : Use OECD 301F (manometric respirometry) to quantify microbial degradation rates under aerobic conditions .

- Ecotoxicology : Daphnia magna acute toxicity tests (EC₅₀) correlate structural features (e.g., electron-deficient enones) with toxicity thresholds .

Q. How can researchers reconcile contradictory data on the catalytic activity of this compound in asymmetric synthesis?

Category : Data Analysis Answer : Contradictions often arise from:

- Catalyst-substrate mismatch : Chiral ligands (e.g., BINOL) may favor specific conformations. Meta-analyses of enantiomeric excess (ee) data under standardized conditions (e.g., 0°C, toluene) reduce variability .

- Statistical validation : Use ANOVA to compare yields/ee across studies, controlling for solvent polarity and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.